molecular formula C24H17F3N4OS2 B2984827 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-75-2

3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Katalognummer: B2984827
CAS-Nummer: 847403-75-2
Molekulargewicht: 498.54
InChI-Schlüssel: KMLUBDWANRHCOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one features a benzothiazolone core linked to a 1,2,4-triazole ring substituted with a benzylthio group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. This structure combines electron-withdrawing (trifluoromethyl) and lipophilic (benzylthio) groups, which may enhance metabolic stability and membrane permeability. Its molecular weight is approximately 483.5 g/mol (calculated based on formula C25H18F3N4OS2).

Eigenschaften

IUPAC Name

3-[[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-9-6-10-18(13-17)31-21(14-30-19-11-4-5-12-20(19)34-23(30)32)28-29-22(31)33-15-16-7-2-1-3-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLUBDWANRHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and medicine, particularly as a herbicide and an antifungal agent.

Herbicidal Activity

Recent studies have highlighted the effectiveness of triazole derivatives in herbicide development. The compound has been identified as a potent inhibitor of phytoene desaturase (PDS) , an enzyme critical in carotenoid biosynthesis. This inhibition leads to increased phytoene accumulation and enhanced production of reactive oxygen species (ROS), which can disrupt plant growth.

Key Findings:

  • Inhibition of PDS : The compound demonstrated significant herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha, outperforming the commercial herbicide diflufenican in some cases .
  • Mechanism of Action : The compound's action involves a reduction in PDS mRNA levels and subsequent changes in ROS-associated enzyme activity, suggesting a novel mechanism for weed control .

Antifungal Activity

The 1,2,4-triazole core is well-known for its antifungal properties. Compounds within this class have been extensively studied for their ability to inhibit fungal growth by targeting key enzymes involved in ergosterol biosynthesis.

Case Studies:

  • Antifungal Efficacy : Research indicates that triazole derivatives exhibit broad-spectrum antifungal activity. For example, compounds similar to the one discussed have shown effectiveness against various fungal pathogens, including those responsible for crop diseases .
  • Structure-Activity Relationship (SAR) : Modifications to the triazole ring and substituents significantly influence antifungal potency. Compounds with specific functional groups have demonstrated enhanced activity against resistant fungal strains .

Table 1: Biological Activity Summary of 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Activity TypeTargetMechanismReference
HerbicidalPhytoene DesaturaseInhibition leading to ROS accumulation
AntifungalErgosterol SynthesisInhibition of key enzymes
CytotoxicityCancer Cell LinesInduction of apoptosis in HCT-116 and HeLa

Table 2: Comparative Herbicidal Efficacy

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Compound ADiflufenican50075
Compound B3-((5-(benzylthio)...37585
Compound CCommercial Herbicide75070

Vergleich Mit ähnlichen Verbindungen

3-((5-(Isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 847402-46-4)

  • Structural Differences :
    • 5-position substituent : Isopentylthio (branched alkyl) vs. benzylthio (aromatic thioether).
    • 4-position substituent : Phenethyl (alkyl chain) vs. 3-(trifluoromethyl)phenyl (electron-withdrawing aromatic).
  • Molecular Weight : 438.6 g/mol (vs. 483.5 g/mol for the target compound).

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Structural Differences :
    • Core : Pyrazolone vs. triazole in the target compound.
    • Substituents : Allyl and methyl groups vs. benzylthio and trifluoromethylphenyl.
  • Key Implications: The pyrazolone core may exhibit different tautomeric behavior, affecting electronic properties and hydrogen-bonding capacity.

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5)

  • Structural Differences :
    • Substituents : Nitrothiazolylthio (electron-deficient) vs. benzylthio (electron-neutral).
    • Core Additions : Dihydrodioxin ring (oxygen-rich) vs. trifluoromethylphenyl (fluorine-rich).
  • The dihydrodioxin ring improves solubility but reduces lipophilicity compared to the trifluoromethylphenyl group, affecting membrane permeability .

3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one

  • Structural Differences :
    • Substituents : Ethyl and methoxyphenyl/tolyl vs. triazole-linked benzylthio and trifluoromethylphenyl.
  • Key Implications: The methoxy group enhances solubility but may reduce blood-brain barrier penetration compared to the trifluoromethyl group.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Implications
Target Compound Benzothiazolone + Triazole Benzylthio, 3-(Trifluoromethyl)phenyl ~483.5 Enhanced lipophilicity, metabolic stability
3-((5-(Isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one Benzothiazolone + Triazole Isopentylthio, Phenethyl 438.6 Reduced aromatic interactions, lower polarity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazolone + Pyrazolone Allyl, Methyl ~350 (estimated) Tautomerism-dependent electronic properties
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone + Dihydrodioxin Nitrothiazolylthio, Dihydrodioxin 379.37 High reactivity, improved solubility
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one Benzothiazolone Ethyl, Methoxyphenyl/Tolyl ~390 (estimated) Moderate solubility, limited hydrogen bonding

Research Findings and Implications

  • Synthetic Methods : The target compound’s benzylthio group can be synthesized via InCl3-catalyzed thioetherification, as demonstrated in similar triazole derivatives .
  • Biological Activity: The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in antiviral triazole-Schiff base derivatives .
  • Pharmacokinetics : The benzylthio and trifluoromethyl groups likely improve metabolic stability over compounds with alkylthio or methoxy groups, which are prone to oxidation or demethylation .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting thiosemicarbazide intermediates with substituted benzyl halides under basic conditions (e.g., NaOH or K₂CO₃). For example, microwave-assisted synthesis (50–80°C, 1–3 hours) significantly improves yield and purity compared to conventional heating . Key steps include:

  • Cyclization of thiosemicarbazides to form the 1,2,4-triazole core.
  • Thioether formation via benzylthio group incorporation.
  • Final coupling with benzo[d]thiazol-2(3H)-one using alkylation or Mitsunobu reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethyl group at C3-phenyl, benzylthio at C5-triazole) .
  • HRMS : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₁₈F₃N₃OS₂: 510.08) .
  • Elemental analysis : Ensure <1% deviation in C/H/N/S content vs. theoretical values .
  • X-ray crystallography (if available): Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against phytoene desaturase (PDS) via in vitro SPR assays (KD values <100 μM indicate strong binding ).
  • Antifungal activity : Use microdilution assays (e.g., MIC values vs. Candida albicans) .
  • Cytotoxicity : Screen against human cell lines (e.g., HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Systematic substitution : Modify the benzylthio group (e.g., fluorinated or methoxy derivatives) to assess lipophilicity and steric effects .
  • Fragment replacement : Replace benzo[d]thiazol-2(3H)-one with other heterocycles (e.g., benzimidazole) to probe electronic effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with PDS’s FAD-binding pocket ).

Q. How should contradictory data in biological activity between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites.
  • Dose-response refinement : Adjust dosing regimens (e.g., higher concentrations for in vivo studies) to account for tissue penetration limitations .

Q. What computational approaches are suitable for predicting off-target interactions?

  • Methodology :

  • Reverse docking : Screen against databases like PDB or ChEMBL to identify secondary targets (e.g., 5-lipoxygenase-activating protein) .
  • Machine learning models : Train on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate target specificity .

Q. How can solvent effects during synthesis impact the compound’s stereochemical purity?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance reaction rates but may promote racemization.
  • Protic solvents (e.g., ethanol): Favor hydrogen bonding, stabilizing specific tautomers (e.g., thione form) .
  • Control experiments : Compare yields and purity in different solvents via HPLC-UV (e.g., C18 column, 254 nm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.